molecular formula C21H20FN3O2 B2988026 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone CAS No. 2379985-32-5

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2988026
M. Wt: 365.408
InChI Key: DVARXHZJVYSGEJ-UHFFFAOYSA-N
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Description

“[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C21H20FN3O2 and a molecular weight of 365.4081.



Synthesis Analysis

Unfortunately, specific synthesis details for this compound are not readily available in the search results. However, a related compound, an orally active carbapenem L-084, which exhibits high bioavailability in humans, has a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety at the C-2 position of the 1β-methylcarbapenem skeleton2. A practical and cost-effective synthesis method for this compound entails an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to the final product via key intermediates, Bunte salts2.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, the molecular formula C21H20FN3O2 suggests that it contains 21 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms1.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the search results. However, the synthesis of related compounds involves reactions such as azetidine ring-closure2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results, apart from its molecular formula C21H20FN3O2 and molecular weight 365.4081.


Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results.


Future Directions

The future directions for the research and application of this compound are not provided in the search results.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-27-19-9-8-14(10-16(19)22)21(26)24-11-15(12-24)25-18-5-3-2-4-17(18)23-20(25)13-6-7-13/h2-5,8-10,13,15H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVARXHZJVYSGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone

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